Product packaging for Celogentin B(Cat. No.:)

Celogentin B

Cat. No.: B1259638
M. Wt: 1067.2 g/mol
InChI Key: ALTGKSCXMJCXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celogentin B (CAS RN 370089-21-7) is a complex bicyclic octapeptide that was first isolated from the seeds of the medicinal plant Celosia argentea . It belongs to a family of natural products known for their potent antimitotic activity, functioning by inhibiting tubulin polymerization, a key process in cell division . This mechanism disrupts the formation of the mitotic spindle, leading to the arrest of cell division and making it a compound of significant interest for investigating cancer cell growth and proliferation . The structure of this compound (Molecular Formula: C51H70N16O10) is characterized by an intricate bicyclic system that features unusual non-peptide cross-links connecting the side chains of leucine, tryptophan, and histidine residues . This complex architecture is crucial for its biological activity. Research indicates that the specific structure of the right-hand macrocycle within the celogentin family greatly influences its potency, with this compound demonstrating significant activity in biological assays . The absolute stereochemistry of this compound has been determined through extensive NMR studies and chemical analysis . This product is intended for research purposes only, such as in biochemical studies and anticancer agent screening. It is strictly for Research Use Only (RUO) and is not approved for use in humans, animals, or as a drug, cosmetic, or pesticide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H70N16O10 B1259638 Celogentin B

Properties

Molecular Formula

C51H70N16O10

Molecular Weight

1067.2 g/mol

IUPAC Name

2-[[13-[3-(diaminomethylideneamino)propyl]-22-(2-methylpropyl)-12,15,18,21,24-pentaoxo-25-[(5-oxopyrrolidine-2-carbonyl)amino]-19,26-di(propan-2-yl)-3,5,7,11,14,17,20,23-octazapentacyclo[14.13.2.12,27.15,8.04,30]tritriaconta-1,4(30),6,8(33),27(32),28-hexaene-10-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C51H70N16O10/c1-23(2)14-34-47(73)65-40(25(5)6)48(74)63-36-18-30-29-10-9-26(39(24(3)4)41(49(75)62-34)66-44(70)32-11-12-38(68)58-32)15-33(29)59-42(30)67-20-28(57-22-67)17-35(45(71)64-37(50(76)77)16-27-19-54-21-56-27)61-43(69)31(60-46(36)72)8-7-13-55-51(52)53/h9-10,15,19-25,31-32,34-37,39-41,59H,7-8,11-14,16-18H2,1-6H3,(H,54,56)(H,58,68)(H,60,72)(H,61,69)(H,62,75)(H,63,74)(H,64,71)(H,65,73)(H,66,70)(H,76,77)(H4,52,53,55)

InChI Key

ALTGKSCXMJCXMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC2=O)CCCN=C(N)N)C(=O)NC(CC7=CN=CN7)C(=O)O)N=C6)C(C)C

Synonyms

celogentin B

Origin of Product

United States

Structural Elucidation and Molecular Architecture of Celogentin B

Primary Structural Analysis of Celogentin B

The primary structure of this compound was determined through comprehensive spectroscopic and chemical methods, primarily extensive Nuclear Magnetic Resonance (NMR) studies and chemical degradation. nih.gov It is a bicyclic peptide built around a core sequence of amino acids. This compound, along with its close analogues Celogentin A and D, is distinguished from other members of the family by the composition of its second macrocycle. While the larger "left-hand" ring is conserved across many analogues, the "right-hand" ring in this compound is a tripeptide. nih.gov The elucidation of this sequence was a critical first step in understanding its unique three-dimensional structure and subsequent chemical characterization. nih.gov

Detailed Characterization of Unusual Non-Peptide Cross-Linkages

A defining feature of the entire celogentin family, including this compound, is the presence of two unique covalent cross-links that create its characteristic bicyclic system. nih.gov These bonds are not standard peptide bonds and are formed between the side chains of specific amino acid residues. Their presence imparts significant rigidity to the molecule. The characterization of these linkages has been confirmed through advanced spectroscopic analysis and validated by various total synthesis efforts targeting members of the celogentin family. nih.govacs.org

The first macrocycle, often referred to as the "left-hand ring," is formed by a carbon-carbon bond between the β-carbon of a leucine (B10760876) (Leu) residue and the C-6 position of a tryptophan (Trp) indole (B1671886) ring. nih.govnih.gov This creates a β-substituted α-amino acid moiety, a structural motif of significant interest in medicinal chemistry. byu.edu The formation and stereochemistry of this unusual bond have been investigated through synthetic strategies, including palladium-catalyzed C-H activation/cross-coupling and sequences involving Knoevenagel condensation followed by a radical conjugate addition. nih.govresearchgate.netpublish.csiro.au

The second macrocycle, which closes the bicyclic system, involves a carbon-nitrogen bond linking the C-2 position of the same central tryptophan indole with the N-1 nitrogen of a histidine (His) imidazole (B134444) ring. nih.govnih.govgoogle.com This creates a rigid hetero-biaryl axis. The feasibility of this linkage has been demonstrated in synthetic studies through methods such as indole–imidazole oxidative coupling. nih.govacs.org This bond further constrains the peptide's structure, locking the two rings into a defined orientation.

Leucine β-Carbon to Tryptophan Indole C-6 Connection

Absolute Stereochemical Determination of this compound

The absolute stereochemistry of this compound was established using a combination of extensive NMR analyses and chemical methods. nih.gov It was determined that the constituent amino acids are all of the L-configuration. researchgate.net The stereochemistry of the novel cross-linkages has been confirmed through the synthesis of key structural fragments and comparison with the natural product. researchgate.net Furthermore, the structural assignment of the closely related peptide moroidin (B3434577) was unambiguously confirmed by single-crystal X-ray diffraction analysis, which provides a reliable stereochemical reference for the entire family of compounds, including this compound. researchgate.net X-ray crystallographic analysis of a synthetically prepared β-(indol-6-yl)-leucine derivative also confirmed that the stereochemistry of the cross-linked adduct matches that found in the natural products. researchgate.netpublish.csiro.au

Comparative Structural Analysis with Celogentin Analogues (A, C, D-H, J) and Moroidin

The celogentin family presents a fascinating case of structural diversity built upon a common bicyclic framework. The primary structural differences among the celogentins and moroidin lie in the size and amino acid composition of the "right-hand" macrocycle. nih.gov

Celogentins A, B, and D: These analogues possess a smaller, tripeptide-based right-hand ring. nih.gov

Celogentin C: This analogue is unique in that its right-hand ring is a tetrapeptide containing a proline residue. nih.govbyu.edu

Moroidin and Celogentins E, F, G, H, and J: This subgroup features a tetrapeptide in the right-hand ring that incorporates a glycine (B1666218) residue. nih.gov

Table 1: Structural Comparison of this compound with Selected Analogues

Compound Right-Hand Ring Composition Key Distinguishing Features
This compound Tripeptide Belongs to the class with smaller right-hand rings. nih.gov
Celogentin A Tripeptide Structurally very similar to this compound. nih.gov
Celogentin C Tetrapeptide (contains Proline) Larger right-hand ring with a conformationally constrained Pro residue. nih.gov
Celogentin D Tripeptide Structurally similar to this compound. nih.gov
Celogentins E-H, J Tetrapeptide (contains Glycine) Larger right-hand ring; G, H, and J also have Ile instead of Val. nih.govresearchgate.net

Conformational Analysis of the Bicyclic Ring System

The bicyclic nature of this compound, enforced by the two rigid cross-linkages, severely restricts its conformational freedom. researchgate.net Conformational analysis, the study of the spatial arrangement of atoms and the energy associated with different arrangements, indicates that the molecule adopts a stable, well-defined three-dimensional shape. lumenlearning.com This fixed conformation is considered critical for its biological activity, particularly its ability to interact with biological targets like tubulin. researchgate.netresearchgate.net Structure-activity relationship studies across the celogentin family suggest that variations in the size and composition of the second macrocycle lead to distinct conformations, which in turn modulate their potency as tubulin polymerization inhibitors. nih.govresearchgate.net The constrained bicyclic system is therefore a key determinant of the molecule's function.

Table 2: Compound Names Mentioned in this Article

Compound Name
Celogentin A
This compound
Celogentin C
Celogentin D
Celogentin E
Celogentin F
Celogentin G
Celogentin H
Celogentin J
Histidine
Isoleucine
Leucine
Moroidin
Proline
Tryptophan

Chemical Synthesis and Synthetic Methodologies for Celogentin B and Analogues

Total Synthesis Approaches for Moroidin-Type Bicyclic Peptides

The total synthesis of moroidin-type peptides, such as Celogentin C, has been a significant challenge, prompting the exploration of various strategic approaches. Initial synthetic plans considered both "right-to-left" and "left-to-right" strategies. nih.govnih.gov

A "right-to-left" approach would involve the initial construction of the right-hand macrocycle containing the tryptophan-histidine (Trp-His) linkage. nih.gov This would be followed by the elaboration of the left-hand ring, incorporating the leucine-tryptophan (Leu-Trp) cross-link. However, this strategy proved unsuccessful due to difficulties in elaborating derivatives of the pre-formed right-hand ring. nih.govnih.gov

Consequently, a "left-to-right" synthetic strategy became the focus and ultimately led to success. nih.govnih.gov This approach prioritizes the formation of the left-hand macrocycle first. The key steps in this successful strategy for Celogentin C, which are applicable to Celogentin B, are:

Formation of the unusual Leu-Trp side-chain cross-link. nih.gov

Macrolactamization to form the 17-membered left-hand ring. nih.gov

Construction of the Trp-His side chain linkage via an oxidative coupling reaction. nih.gov

A second macrolactamization to close the right-hand ring and complete the bicyclic core. nih.gov

Final deprotection steps to yield the natural product. nih.gov

This sequential approach allowed chemists to tackle the complex linkages one at a time, providing a viable pathway to the complete molecular architecture. nih.gov The successful synthesis of Celogentin C represents the first total synthesis of any member of the celogentin/moroidin (B3434577) family of bicyclic peptides. nih.gov

Development of Key Reactions for Cross-Linkage Formation

The construction of the two defining cross-links in this compound and its analogues necessitated the development and refinement of specific chemical reactions capable of forming these unusual bonds within a complex peptide framework.

The formation of the C-N bond between the tryptophan's indole (B1671886) (C2) and the histidine's imidazole (B134444) (N1) is a critical step in forming the right-hand ring. nih.govnih.gov A mild oxidative coupling reaction was developed to achieve this transformation, allowing for a convergent union of two highly functionalized dipeptide fragments. nih.gov

The reaction is proposed to proceed through the exposure of a tryptophan derivative to an electrophile, such as N-chlorosuccinimide (NCS), to form a transient iminium ion. nih.gov This intermediate is then trapped by the histidine imidazole nucleophile, and subsequent elimination generates the desired heterobiaryl linkage. nih.gov

In the context of the total synthesis of Celogentin C, this reaction was performed on advanced macrocyclic intermediates. nih.govnih.gov A significant finding was the requirement of an additive, Pro-OBn (proline benzyl (B1604629) ester), to facilitate the coupling. nih.govnih.gov Mechanistic studies indicated that Pro-OBn helps to moderate the concentration of NCS in the reaction mixture. nih.govnih.gov This moderation is crucial to prevent the undesired dichlorination of the tryptophan indole, which becomes a competing reaction in sterically hindered and complex substrates. nih.govnih.gov The use of NCS in the presence of Pro-OBn successfully yielded the coupled product, enabling the subsequent macrolactamization to form the right-hand ring. nih.govwikipedia.org

Table 1: Conditions for Indole-Imidazole Oxidative Coupling

ReactantsReagentsAdditiveOutcomeReference
Dipeptide FragmentsNCS, 1,4-dimethylpiperazineNoneSuccessful coupling for model system nih.gov
Macrocyclic Peptide IntermediateNCS, 1,4-dimethylpiperazinePro-OBnSuccessful coupling, minimized dichlorination nih.govnih.gov

Constructing the carbon-carbon bond between the leucine (B10760876) β-carbon and the tryptophan C6-indole proved to be a formidable challenge. nih.govbyu.edu A successful and innovative three-step sequence was developed:

Intermolecular Knoevenagel Condensation: This step involves the reaction of a C-6 formyl tryptophan derivative with a nitroacetamide derivative (e.g., derived from a Leu-Val dipeptide). nih.gov This condensation forms an α,β-unsaturated α-nitroamide, which serves as a radical acceptor. nih.govbyu.edu

Radical Conjugate Addition: An isopropyl radical is added to the electron-deficient alkene formed in the previous step. nih.gov While this reaction effectively forms the desired C-C bond, a major drawback is its modest diastereoselectivity, typically yielding a mixture of diastereomers. nih.govnih.gov Despite this, the high yield and concise nature of the sequence were deemed advantageous. nih.govresearchgate.net

Nitro Reduction: The nitro group is reduced to an amine, commonly using samarium(II) iodide (SmI₂), to install the correct functionality for subsequent peptide coupling and macrolactamization. nih.govnih.gov

Although the stereoselectivity of the radical addition step was low, the resulting diastereomers could be separated, and the desired isomer was carried forward to complete the synthesis of the left-hand ring. nih.gov

As an alternative to the radical addition approach, researchers have explored palladium-catalyzed C-H activation strategies to form the Leu-Trp linkage with greater stereocontrol. researchgate.netresearchgate.net This bio-inspired approach seeks to directly couple a C-H bond on the leucine residue with a functionalized tryptophan. researchgate.net

One successful strategy involved the palladium-catalyzed C-H activation and cross-coupling of a leucine quinoline (B57606) amide with a 6-iodotryptophan derivative. researchgate.net This method proved highly effective, enabling the preparation of the crucial Leu-Trp adduct as a single stereoisomer from L-leucine and L-tryptophan precursors. researchgate.netresearchgate.net The stereochemistry of the resulting β-(indol-6-yl)-leucine derivative was confirmed by X-ray crystallography to match that of the natural products. researchgate.net This strategy represents a significant advancement, offering a highly stereoselective route to a key structural motif of the celogentin family. wikipedia.orgresearchgate.net The use of transition metal-catalyzed C-H activation is an emerging and powerful tool for the late-stage functionalization and macrocyclization of complex peptides. mdpi.comnih.govresearchgate.net

Table 2: Comparison of Methods for Leu-Trp Linkage Formation

MethodKey StepsStereoselectivityKey AdvantageReference
Radical AdditionKnoevenagel condensation, radical conjugate addition, nitro reductionModest diastereoselectivityHigh-yielding and concise sequence nih.govnih.gov
C-H ActivationPd-catalyzed cross-coupling of leucine quinoline amide and 6-iodotryptophanHigh (single stereoisomer)Excellent stereocontrol researchgate.netresearchgate.net

Knoevenagel Condensation and Radical Conjugate Addition Sequences for Leu-Trp Linkage

Stereoselective Synthesis of Advanced Intermediates

The total synthesis of this compound analogues relies heavily on the availability of highly functionalized and stereochemically pure amino acid derivatives. For instance, the synthesis of the C-6 formyl tryptophan derivative required for the Knoevenagel condensation was achieved in two steps from a C-6 hydroxymethyl-substituted tryptophan precursor via a DDQ-mediated oxidation. nih.gov

Another critical aspect is the stereoselective synthesis of the β-substituted α-amino acid moiety that constitutes the Leu-Trp linked unit. byu.edu In the radical conjugate addition approach, significant effort was invested in developing chiral Lewis acids to promote a stereoselective reaction, though this proved challenging. nih.govbyu.edu

Design and Synthesis of Simplified this compound Mimetics and Analogues

The significant biological activity and complex structure of the celogentins have inspired the design and synthesis of simplified analogues. unimelb.edu.aukagawa-u.ac.jp These efforts aim to retain the biological function while reducing the synthetic complexity, which could aid in structure-activity relationship (SAR) studies. unimelb.edu.au

One approach involved replacing the native, complex cross-linked amino acid residues (leucine, tryptophan, and histidine) with three cysteine residues. ccmb.res.in The subsequent cross-linking of these cysteines with 1,3,5-tris(bromomethyl)benzene (B90972) (TBMB) generates a bicyclic peptide where the central indole core of the natural product is replaced by a simpler mesitylenyl moiety. ccmb.res.in These simplified bicyclic peptides were synthesized using standard solid-phase peptide synthesis (SPPS) techniques followed by solution-phase macrocyclization. ccmb.res.in The resulting analogues were found to display moderate antibacterial activity, suggesting that the bicyclic scaffold is important for biological function. unimelb.edu.auccmb.res.in

Molecular Mechanism of Action of Celogentin B

Inhibition of Tubulin Polymerization as a Core Mechanism

The fundamental mechanism by which Celogentin B exerts its biological activity is through the inhibition of tubulin polymerization. researchgate.netacs.org Microtubules are dynamic polymers composed of αβ-tubulin heterodimers and are essential components of the cytoskeleton. researchgate.netuniprot.org Their ability to assemble (polymerize) and disassemble (depolymerize) is crucial for various cellular processes, most notably for the formation of the mitotic spindle during cell division. acs.orgnih.gov

This compound, along with other members of its family, directly interferes with this process. researchgate.netnih.gov By inhibiting the polymerization of tubulin, it prevents the formation of microtubules. scielo.brresearchgate.net Research has shown that this compound has an IC₅₀ value of 30 μM for the inhibition of microtubule assembly. researchgate.net This inhibitory action disrupts the cellular machinery necessary for mitosis, establishing it as an antimitotic agent. scielo.brmarquette.edu

Impact on Microtubule Dynamics and Mitotic Spindle Assembly

The inhibition of tubulin polymerization by this compound has a profound impact on microtubule dynamics and, consequently, on the formation of the mitotic spindle. Microtubules are characterized by a state of dynamic instability, constantly switching between phases of growth and shortening, which is vital for their function. frontiersin.orgsuperfri.org Antimitotic agents like the celogentins suppress these dynamics, leading to a disruption of the cell cycle. researchgate.netmdpi.com

The proper assembly of the mitotic spindle is a prerequisite for the accurate segregation of chromosomes into daughter cells during mitosis. nih.govnumberanalytics.com By preventing tubulin from forming microtubules, this compound effectively blocks the construction of this essential apparatus. acs.org The cellular consequence is an arrest in the mitotic phase of the cell cycle. researchgate.net Cells treated with such tubulin-interactive agents typically display condensed chromosomes and a deformed or entirely absent mitotic spindle, which is a clear indicator of mitotic disruption. researchgate.net

Cellular Effects Related to Antimitotic Activity

The antimitotic activity of this compound manifests in distinct cellular effects. The primary consequence of disrupting microtubule dynamics and mitotic spindle formation is the activation of the spindle assembly checkpoint (SAC). numberanalytics.com The SAC is a cellular surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before allowing the cell to proceed to anaphase. numberanalytics.comuniprot.org When the spindle is improperly formed due to the action of agents like this compound, the SAC halts the cell cycle. mdpi.com

This results in a characteristic cell cycle arrest at the G2/M phase. researchgate.net A common method to observe this effect is through flow cytometry for DNA content, which reveals a significant increase in the population of cells containing a tetraploid (4N) amount of DNA, indicative of cells arrested in the G2 or M phase. researchgate.net In some cases, cells may even undergo further DNA replication without cell division, leading to an octaploid (8N) state. researchgate.net Ultimately, prolonged mitotic arrest typically leads to programmed cell death, or apoptosis. researchgate.netsci-hub.se

Molecular Interactions with αβ Tubulin Heterodimers

This compound and its analogues interact directly with αβ-tubulin heterodimers, the fundamental building blocks of microtubules. acs.orguniprot.org The specific molecular structure of the celogentins is critical for this interaction. These compounds are bicyclic peptides characterized by unusual cross-links between amino acid residues, including a bond between β-substituted leucine (B10760876) and tryptophan, and another between tryptophan and histidine. nih.govnih.gov

Structure-activity relationship studies indicate that the bicyclic ring system, including its specific size and conformation, is crucial for a potent interaction with tubulin. researchgate.netacs.orgmagtech.com.cn It is believed that this rigid, pre-organized conformation is suitable for binding to the tubulin protein. scielo.brmdpi.com While the precise binding site is still under investigation, it is thought to be distinct from the binding site of vinca (B1221190) alkaloids but may be located at the interface between the α- and β-tubulin subunits, potentially overlapping with the colchicine (B1669291) binding site. acs.orgresearchgate.netsci-hub.se The interaction with the tubulin dimer alters its conformation in a way that prevents its incorporation into the growing microtubule lattice. frontiersin.org

Comparative Analysis of Antimitotic Potency across Celogentin Family Members

The antimitotic potency varies significantly among the different members of the celogentin family, which highlights the importance of specific structural features. nih.gov The inhibitory activity against tubulin polymerization is a key measure of this potency. scielo.br

Studies have shown that Celogentin C is the most potent inhibitor in the family, with an IC₅₀ of 0.8 μM, making it even more potent than the established anticancer agent vinblastine (B1199706) (IC₅₀ 3.0 μM). researchgate.netnih.gov In contrast, Celogentin A and this compound are considerably less active, with IC₅₀ values of 20 μM and 30 μM, respectively. nih.gov Moroidin (B3434577), another related bicyclic peptide, exhibits potency similar to vinblastine with an IC₅₀ of 3.0 μM. researchgate.netnih.gov

This variation in activity is strongly dependent on the structure of the right-hand ring of the bicyclic peptide. nih.gov For instance, Celogentin C is the only member to possess a proline residue in its right-hand ring, a feature correlated with its high potency. nih.gov The size of the bicyclic ring system and the specific amino acid residues are determining factors for the biological activity, likely by influencing the conformation that is optimal for binding to tubulin. acs.orgscielo.br

Table 1: Inhibitory Concentration (IC₅₀) of Celogentin Family Members on Tubulin Polymerization

Compound IC₅₀ (μM)
This compound 30 nih.gov
Celogentin A 20 nih.gov
Celogentin C 0.8 nih.gov
Moroidin 3.0 nih.gov
Vinblastine (Reference) 3.0 nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Celogentin A
This compound
Celogentin C
Celogentin D
Celogentin E
Celogentin F
Celogentin G
Celogentin H
Celogentin J
Colchicine
Histidine
Leucine
Moroidin
Proline
Tryptophan

Structure Activity Relationship Sar Studies of Celogentin B

Correlation of Bicyclic Ring Size and Conformation with Biological Activity

The inhibitory activity of different celogentins against tubulin polymerization varies, and this has been attributed to differences in their ring sizes and conformations. researchgate.net For instance, the variation in the right-hand macrocycle structure across the celogentin family directly impacts their potency. nih.gov The conformationally constrained bicyclic system is thought to enhance binding affinity and selectivity for their biological target. marquette.edumdpi.com Research suggests that a suitable ring size and conformation are prerequisites for effective interaction with tubulin, underscoring the critical role of the bicyclic scaffold in the antimitotic action of these peptides. researchgate.netnih.govacs.org

Significance of Non-Peptide Linkages (β-Leu, Trp, His) in Tubulin Interaction

A hallmark of the celogentin family is the presence of unusual non-peptide linkages that are integral to their bicyclic structure and biological function. researchgate.net These include a carbon-carbon bond between the β-carbon of a leucine (B10760876) residue (β-Leu) and the C6 position of a tryptophan (Trp) indole (B1671886) ring, and a carbon-nitrogen bond connecting the C2 of the same tryptophan to the N-1 of a histidine (His) imidazole (B134444) ring. nih.govrsc.org

These unique cross-links are not merely structural curiosities; they are fundamental to the molecule's ability to interact with tubulin. researchgate.netnih.govacs.org The formation of these linkages creates the characteristic bicyclic system and rigidly holds the peptide in a specific conformation. researchgate.net It is this precise three-dimensional arrangement, dictated by the non-peptide connections, that is believed to be essential for the potent inhibitory activity against tubulin polymerization observed in Celogentin B and its congeners. researchgate.net

Influence of Specific Amino Acid Residues on Inhibitory Potency

Role of Lysine (B10760008) Residue at Position 9 in this compound

This compound is distinguished from Celogentin A by the presence of an additional lysine (Lys) residue at position 9. acs.org Interestingly, the inclusion of this Lys residue does not appear to significantly alter the inhibitory activity against tubulin polymerization. jst.go.jp This suggests that while other structural features are critical for potency, the presence of a lysine at this specific position is well-tolerated and does not detrimentally affect the interaction with tubulin. jst.go.jp

Comparative SAR based on Right-Hand Ring Structural Variations (e.g., Pro vs. Gly)

The composition of the right-hand ring has a profound impact on the antimitotic activity of celogentins. nih.gov A striking example is the comparison between celogentins containing a proline (Pro) residue versus those with a glycine (B1666218) (Gly) residue in this ring.

Celogentin C, which features a proline in its right-hand ring, exhibits the highest potency in inhibiting tubulin polymerization, even surpassing the activity of the well-known anticancer agent vinblastine (B1199706). nih.gov In contrast, celogentins and moroidin (B3434577) that incorporate a glycine residue in the right-hand ring, such as celogentins E and F, show significantly lower, though still potent, activity. nih.govjst.go.jp Celogentin A, which lacks this proline or glycine, is considerably less active. nih.govjst.go.jp This dramatic difference in potency underscores the critical role of the proline residue in conferring a particularly favorable conformation for tubulin binding. nih.gov The rigidity and specific turn induced by the proline residue are thought to be key to the enhanced activity of Celogentin C.

CompoundRight-Hand Ring ResidueRelative Inhibitory Potency
Celogentin CProlineVery High
Celogentin E, FGlycineHigh
Celogentin A-Low

SAR Insights from Synthetic Analogues and Mimetics

The synthesis of analogues and mimetics of celogentins has provided further valuable insights into their SAR. These synthetic efforts allow for systematic modifications of the natural product structure, enabling a more detailed exploration of the structural requirements for activity.

Furthermore, the development of synthetic strategies to construct the key structural motifs of celogentins, such as the Leu-Trp linkage and the indole-imidazole linkage, has been a significant focus. researchgate.netresearchgate.netnih.gov These synthetic advancements pave the way for the creation of diverse libraries of celogentin analogues. mdpi.com For instance, a small library of bicyclic peptide derivatives analogous to Celogentin C was synthesized, leading to the finding that Leu3, Val4, and Pro6 are essential for activity. mdpi.com One of the most active synthetic compounds had the Arg7 residue of Celogentin C replaced by an alanine. mdpi.com These studies on synthetic analogues are crucial for identifying the minimal pharmacophore required for activity and for developing new, potentially more potent or synthetically accessible antimitotic agents. researchgate.netmdpi.com

Analytical and Spectroscopic Characterization Methods in Celogentin B Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The foundational method for determining the complex structure of Celogentin B was Nuclear Magnetic Resonance (NMR) spectroscopy. Extensive 1D and 2D NMR experiments were conducted to piece together the molecule's connectivity and spatial arrangement. The spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). acs.org

Analysis of the 1H and 13C NMR spectra revealed the presence of an octapeptide structure. acs.org Detailed assignments of proton and carbon signals were achieved using a combination of advanced NMR techniques, including Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). acs.org

HMBC experiments were crucial in establishing the peptide sequence and identifying the unconventional linkages characteristic of the celogentin family. These correlations showed long-range couplings between protons and carbons, allowing researchers to connect the individual amino acid residues. The NOESY spectrum provided through-space correlations between protons, offering insights into the three-dimensional conformation of the peptide backbone and the relative stereochemistry of its components. acs.org

The comprehensive NMR data for this compound are presented below.

Table 1: 1H and 13C NMR Data for this compound in DMSO-d6 acs.org

Position Residue δC (ppm) δH (ppm, mult., J in Hz)
1 PyroGlu 178.0 (C=O)
30.2 (CH2) 2.05 (m), 2.30 (m)
25.5 (CH2) 1.95 (m)
59.1 (CH) 4.11 (dd, 9.0, 3.2)
2 His 171.9 (C=O)
53.6 (CH) 4.88 (m)
29.8 (CH2) 3.10 (m)
134.8 (C)
118.0 (CH) 7.20 (s)
137.5 (CH) 8.88 (s)
3 Leu 172.8 (C=O)
53.9 (CH) 4.45 (m)
41.5 (CH2) 1.65 (m)
24.8 (CH) 1.80 (m)
23.5 (CH3) 0.90 (d, 6.6)
21.8 (CH3) 0.85 (d, 6.6)
4 Val 171.6 (C=O)
60.1 (CH) 4.20 (d, 9.6)
30.9 (CH) 2.15 (m)
19.8 (CH3) 0.95 (d, 6.8)
18.5 (CH3) 0.92 (d, 6.8)
5 Trp 172.5 (C=O)
55.4 (CH) 5.00 (m)
37.5 (CH) 3.65 (m)
125.0 (C)
128.9 (C)
120.0 (CH) 7.45 (d, 8.4)
123.2 (CH) 7.78 (d, 8.4)
119.5 (C)
137.9 (C)
109.8 (C)
6 Arg 173.1 (C=O)
54.2 (CH) 4.55 (m)
29.5 (CH2) 1.75 (m)
25.5 (CH2) 1.60 (m)
41.2 (CH2) 3.15 (m)
157.2 (C)
7 His 172.1 (C=O)
53.8 (CH) 4.75 (m)
29.0 (CH2) 3.05 (m)
135.2 (C)
117.5 (CH) 7.10 (s)
137.0 (CH) 8.80 (s)
8 β-Leu 175.4 (C=O)
53.0 (CH) 4.65 (d, 9.2)
46.8 (CH) 3.45 (m)
28.8 (CH) 2.00 (m)
20.5 (CH3) 1.05 (d, 6.8)

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry was instrumental in determining the molecular weight and elemental composition of this compound. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula as C₅₁H₇₀N₁₆O₁₀. This was based on the observed protonated molecule [M+H]⁺ at an m/z of 1067.5590. acs.org This precise mass measurement was critical for confirming the types and numbers of atoms present in the molecule, corroborating the data derived from NMR spectroscopy and amino acid analysis. acs.org

Chromatographic Techniques for Isolation, Purification, and Analysis

The journey from the crude plant extract to pure this compound involved a multi-step chromatographic process, essential for separating this complex peptide from a multitude of other compounds present in the seeds of C. argentea. acs.org

High-Performance Liquid Chromatography (HPLC) Methods

The final and crucial step in the purification of this compound was achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique provided the high resolution necessary to isolate this compound from its closely related analogs, such as Celogentins A and C. acs.org The original isolation utilized a Develosil ODS-5 column with a mobile phase gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) in water. acs.org TFA is a common ion-pairing agent in peptide purification, used to improve peak shape and retention. washington.edu

Other Chromatographic Separations (e.g., Column Chromatography, TLC)

Prior to the final HPLC purification, a series of preliminary chromatographic steps were employed to enrich the fraction containing the celogentins. The initial methanol (B129727) extract of the seeds was partitioned between different solvents. The resulting fraction was then subjected to column chromatography on Sephadex LH-20. acs.org This size-exclusion chromatography step separates molecules based on their size, effectively removing much larger or smaller compounds and simplifying the mixture for the subsequent high-resolution HPLC step. acs.org

Chiral Analysis Methodologies for Stereoisomer Differentiation

Determining the absolute stereochemistry of each amino acid residue is a critical component of structural elucidation for a complex peptide like this compound. A combination of chemical degradation and chiral chromatography was employed to assign the stereocenters. acs.org

The absolute configurations of the standard amino acid residues (PyroGlu, Leu, Val, Arg, and His) were determined to be of the L-configuration. This was accomplished by acid hydrolysis of this compound to break it down into its constituent amino acids, followed by chiral HPLC analysis of the resulting hydrolysate. acs.org

The non-standard tryptophan (Trp) residue, which is involved in the bicyclic linkage, required a different approach. It was chemically transformed via ozonolysis (treatment with O₃/AcOH followed by H₂O₂) and subsequent acid hydrolysis into aspartic acid (Asp). Chiral HPLC analysis of this resulting Asp derivative revealed it to be L-Asp, which corresponds to an S-configuration at the α-carbon of the original Trp residue in the peptide. acs.org This multi-step analytical process was essential for unequivocally establishing the complete stereostructure of this compound. acs.org

Future Research Directions and Potential Academic Applications

Innovative Approaches to Biosynthetic Diversification and Engineered Production

The biosynthesis of Celogentin B and its analogs, such as moroidin (B3434577), has been identified as a ribosomal process involving post-translational modifications (RiPPs). nih.govumich.edu This discovery opens up significant opportunities for biosynthetic diversification and engineered production, moving beyond the limitations of low yields from natural sources and complex chemical synthesis. nih.govgoogle.com

Future research is poised to leverage the understanding that these peptides are derived from BURP-domain peptide cyclases. nih.govnih.gov By mining plant transcriptomes and genomes, new cyclases can be identified from various plant sources, potentially yielding novel bicyclic peptide structures. nih.govacs.org A key area of development is the heterologous expression of these biosynthetic pathways in host organisms like transgenic tobacco plants or microbes. nih.govgoogle.com This approach has already shown feasibility for producing moroidins, including the closely related Celogentin C, and sets a precedent for the scaled production of this compound. nih.govacs.org

Engineered production can be further advanced through several innovative strategies:

Precursor Peptide Engineering : The genes encoding the precursor peptides can be modified to introduce new amino acid sequences. This allows for the creation of this compound analogs with altered ring sizes, surface properties, and target affinities. google.com Engineered nucleic acids can be designed to encode multiple, varied core peptide domains to generate a library of new compounds from a single precursor. google.com

Enzyme Engineering : The biosynthetic enzymes, particularly the BURP-domain cyclases and potentially associated P450 enzymes, are prime targets for protein engineering. nih.govacs.org Mutating the active sites of these enzymes could alter their substrate specificity or catalytic mechanism, enabling the formation of alternative cross-links or the incorporation of non-proteinogenic amino acids. acs.org This could lead to the production of bicyclic peptides with entirely new topologies.

Metabolic Engineering : Optimizing the metabolic pathways of the production host to increase the supply of precursor amino acids and cofactors (like cupric ions for BURP-domain cyclases) can significantly enhance the yield of the target peptide. nih.gov

These biosynthetic and engineering approaches, independent of organism-specific regulatory mechanisms, provide a powerful and versatile platform for generating diverse libraries of this compound-based peptides for academic and therapeutic screening. rsc.org

Novel Methodologies in Stereoselective Total Synthesis of Complex Bicyclic Peptides

The total synthesis of celogentins is a formidable challenge due to their complex bicyclic structure, multiple stereocenters, and unusual side-chain cross-links. byu.edunih.gov Research in this area not only provides access to the natural product but also drives the development of new synthetic methodologies applicable to other complex peptides. The successful total synthesis of Celogentin C, a close structural analog, has paved the way for future innovations. nih.govacs.org

Key synthetic challenges and emerging methodologies include:

Construction of the Leu-Trp Cross-Link : This unusual C-C bond between the β-carbon of leucine (B10760876) and the C6 position of the tryptophan indole (B1671886) is a major synthetic hurdle.

Radical Conjugate Addition : An early successful strategy involved an intermolecular Knoevenagel condensation followed by a radical conjugate addition and a samarium iodide-mediated nitro reduction. nih.govacs.org While effective, this approach generated a mixture of diastereomers. nih.gov

Palladium-Catalyzed C-H Activation : A more recent, bio-inspired strategy employs a highly stereoselective palladium-catalyzed C-H functionalization. This method offers a more efficient and controlled way to construct the key Leu-Trp linkage, providing the desired adduct as a single stereoisomer. chinesechemsoc.orgresearchgate.net

Formation of the Trp-His Cross-Link : The second macrocycle is formed by a C-N bond between the C2 of tryptophan and the N1 of histidine.

Oxidative Coupling : This linkage has been successfully formed using a mild indole-imidazole oxidative coupling reaction, which allows for the convergent union of two fully functionalized dipeptide fragments. acs.orgacs.orgnih.gov Mechanistic studies revealed that additives like Pro-OBn were crucial to moderate the reaction and minimize byproducts. acs.org

Macrocyclization Strategies : Forming the large peptide rings is often a low-yielding step. Research into novel macrocyclization techniques, such as those leveraging improved coupling reagents or on-resin cyclization methods, is critical. ccspublishing.org.cnresearchgate.net Methodologies like native chemical ligation (NCL), thiol-ene reactions, and ring-closing metathesis, which have been applied to other bicyclic peptides, offer potential avenues for optimizing the synthesis of the celogentin scaffold. ccspublishing.org.cnworktribe.com

Table 1: Summary of Methodologies in the Synthesis of the Celogentin Scaffold

Synthetic Challenge Established Methodology Emerging/Novel Approach Key Advantages of Novel Approach
Leu-Trp C-C Bond Knoevenagel Condensation / Radical Conjugate Addition nih.govacs.org Palladium-Catalyzed C-H Activation chinesechemsoc.orgresearchgate.net High stereoselectivity, improved efficiency.
Trp-His C-N Bond Intermolecular Oxidative Coupling acs.orgacs.org Optimized conditions with additives (e.g., Pro-OBn) acs.org Minimized byproduct formation, higher yield.
Macrocyclization Solution-phase Macrolactamization acs.org Advanced cyclization reagents, On-resin techniques ccspublishing.org.cnresearchgate.net Potentially higher yields and purity.

Future work will likely focus on refining these stereoselective methods and integrating them into a more streamlined and convergent synthetic plan. The development of new protecting group strategies and further exploration of transition-metal-catalyzed C-H functionalization reactions will be essential for synthesizing not only this compound but also rationally designed analogs. rsc.org

High-Resolution Structural Biology of this compound-Target Interactions

The primary molecular target of this compound is tubulin, a protein crucial for microtubule formation and dynamics. nih.govresearchgate.net this compound exerts its potent antimitotic effect by inhibiting tubulin polymerization. nih.govmagtech.com.cn A deep understanding of this interaction at the atomic level is fundamental for elucidating its mechanism of action and for the rational design of improved analogs.

High-resolution structural biology techniques are pivotal for this purpose. While a crystal structure of the this compound-tubulin complex is not yet available, future research will undoubtedly pursue this goal using methods such as:

Cryo-Electron Microscopy (Cryo-EM) : This technique has become a powerhouse in structural biology, allowing for the determination of high-resolution structures of large, flexible, or heterogeneous macromolecular assemblies that are difficult to crystallize. microbiologysociety.orgembopress.org Cryo-EM is particularly well-suited for studying the interaction of ligands like this compound with the tubulin dimer or with microtubules themselves, providing insight into conformational changes upon binding. microbiologysociety.orgnih.gov

X-ray Crystallography : If the this compound-tubulin complex can be crystallized, X-ray crystallography can provide atomic-resolution details of the binding interface. nih.govciisb.org This would reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, and clarify the precise orientation of the bicyclic peptide in the binding pocket.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to study the structure and dynamics of this compound in solution and to map its binding interface with tubulin. nih.gov

Obtaining a high-resolution structure would answer critical questions. Structure-activity relationship studies suggest that the size and conformation of the bicyclic system are vital for activity. nih.govresearchgate.net A detailed 3D structure would confirm which residues of this compound are key for the interaction and how the constrained peptide scaffold achieves its high-affinity binding. This structural information is the cornerstone for the rational design of next-generation compounds. mdpi.com

Rational Design and Development of Next-Generation Bicyclic Peptide Scaffolds

With insights from synthetic chemistry, biosynthesis, and structural biology, researchers are well-positioned to rationally design and develop next-generation bicyclic peptide scaffolds based on this compound. Bicyclic peptides are considered a promising therapeutic modality because they combine the high affinity and specificity of antibodies with the smaller size and favorable pharmacokinetic properties of small molecules. marquette.eduastrazeneca.comnih.gov

The goal is to create novel compounds with enhanced potency, improved stability, better cell permeability, or even new biological activities. Strategies for developing new scaffolds include:

Scaffold Modification : The core this compound structure can be systematically modified. This includes altering the size of the two macrocycles, changing the amino acid sequence within the loops, and replacing the native Leu-Trp or Trp-His linkages with alternative chemical bridges. frontiersin.orgchemrxiv.org New linkers, such as those based on tri-substituted aromatic scaffolds or novel click chemistry reactions, can be used to create peptides with different geometries and physical properties. chemrxiv.orgbicycletherapeutics.com

Computational Design : Molecular modeling and dynamics simulations can be used to predict how changes to the this compound scaffold will affect its conformation and binding affinity to tubulin or other targets. This in silico approach can guide the synthesis of the most promising candidates, saving time and resources. frontiersin.org

Combinatorial Approaches : Building on biosynthetic engineering, large libraries of this compound analogs can be created using techniques like phage display or mRNA display. worktribe.comepfl.ch These libraries, which can incorporate non-proteinogenic amino acids for greater diversity, can then be screened against various targets to identify novel ligands. marquette.edunih.gov

Table 2: Potential Modifications for Next-Generation this compound Scaffolds

Modification Strategy Specific Approach Desired Outcome
Peptide Backbone Substitute proteinogenic amino acids Modulate binding affinity and specificity
Incorporate D-amino acids or N-methylated amino acids Increase proteolytic stability
Macrocycle Size Add or remove amino acids in the loops Optimize conformation for target binding
Cross-linking Chemistry Replace native linkages with thioether or triazole bridges Enhance chemical stability, alter scaffold rigidity
Peripheral Groups Conjugate to cell-penetrating peptides (CPPs) Improve cellular uptake for intracellular targets
Attach imaging agents or payloads Create diagnostic tools or targeted drug conjugates astrazeneca.com

The development of these next-generation scaffolds aims to harness the unique structural features of this compound to create a versatile platform for targeting a wide range of challenging protein-protein interactions, which have often been deemed "undruggable" by traditional small molecules. mdpi.comanu.edu.au

Exploration of Broader Biological Activities and Molecular Targets (Excluding Clinical Human Trial Data)

While the best-documented biological activity of this compound is its antimitotic effect via tubulin polymerization inhibition, its full biological profile remains largely unexplored. nih.govresearchgate.net Future academic research should aim to screen this compound and its newly synthesized or biosynthetically derived analogs against a broader range of molecular targets and disease models.

The primary and most potent activity of this compound and its close relatives like Celogentin C is the inhibition of microtubule assembly. nih.govnih.govresearchgate.net This makes them valuable as chemical probes to study the cytoskeleton and the process of mitosis. researchgate.net Some celogentins have shown potency rivaling or exceeding that of clinical agents like vinblastine (B1199706) in in vitro assays. researchgate.net

Potential areas for exploring broader activity include:

Screening Against Other Cancer-Related Targets : Given its potent cytotoxic effects against some cancer cell lines, this compound could be tested against other key proteins involved in cancer progression, such as kinases, transcription factors, or proteins involved in apoptosis. acs.orgacs.org

Antimicrobial Activity : Many natural products from the Celosia genus, from which celogentin is derived, have demonstrated antimicrobial properties. scirp.org Extracts of Celosia argentea have shown inhibitory effects against bacteria such as Bacillus cereus and Staphylococcus aureus. scirp.org It would be valuable to systematically test this compound and its analogs for antibacterial or antifungal activity.

Antiviral Activity : Bicyclic peptides have been successfully engineered to inhibit viral enzymes, such as the Zika virus protease. anu.edu.au The rigid, protein-binding scaffold of this compound makes it a candidate for repurposing against viral targets.

Modulation of Protein-Protein Interactions (PPIs) : The large, constrained surface area of bicyclic peptides makes them ideal for disrupting PPIs. mdpi.comnih.gov Screening this compound against known PPI targets could uncover unexpected activities.

This exploration of a wider range of biological activities is crucial for uncovering the full potential of the celogentin scaffold. By moving beyond its known role as a tubulin inhibitor, researchers may identify new lead compounds for a variety of therapeutic areas.

Q & A

Q. Basic Experimental Design

  • Tubulin polymerization inhibition :
    • Use turbidimetric assays with purified tubulin, monitoring absorbance at 350 nm over time. Include paclitaxel (positive control) and vehicle (negative control) .
    • Validate results with immunofluorescence microscopy to visualize microtubule disruption in treated cells .
  • Cytotoxicity profiling :
    • Test against cancer cell lines (e.g., H1437 lung adenocarcinoma) via MTT assays. Include dose-response curves (IC50 calculation) and compare to vinblastine as a reference .

How can researchers optimize oxidative coupling reactions for Trp-His crosslinks in this compound synthesis?

Q. Advanced Mechanistic Investigation

  • Additive screening : Pro-OBn enhances coupling efficiency by stabilizing radical intermediates or modulating redox potentials. Test alternatives like Pro-OAlloc or Pro-OMe to probe additive specificity .
  • Reaction monitoring : Use in-situ EPR spectroscopy to detect radical intermediates and optimize reaction time/temperature .
  • Computational modeling : DFT calculations to predict transition-state energies and identify optimal steric/electronic conditions for crosslink formation .

What strategies are recommended for ensuring reproducibility in this compound’s biosynthesis studies?

Q. Methodological Rigor

  • Heterologous expression systems : Use tobacco (Nicotiana benthamiana) for transient expression of biosynthetic genes (e.g., BURP-domain enzymes). Validate via LC-MS/MS and isotopic labeling .
  • Data transparency : Deposit raw NMR, HPLC, and bioassay datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Protocol standardization : Publish step-by-step procedures for gene cloning, peptide extraction, and purification in supplementary materials .

How should conflicting bioactivity data between this compound and its analogs be interpreted?

Q. Advanced Data Interpretation

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., Celogentin C, moroidin) using:
    • Alanine scanning : Replace key residues (e.g., Trp, His) to identify critical pharmacophores .
    • Molecular docking : Map interactions with tubulin’s colchicine-binding site using AutoDock Vina .
  • Contextual factors : Account for cell line specificity (e.g., H1437 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .

What analytical techniques are essential for validating this compound’s purity and stereochemistry?

Q. Basic Quality Control

  • Multi-dimensional NMR : Assign all protons via 1H^1H-1H^1H COSY, 1H^1H-13C^{13}C HSQC, and NOESY for stereochemical confirmation .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
  • Circular dichroism (CD) : Verify secondary structure consistency with natural samples .

How can researchers address low yields in this compound’s solid-phase peptide synthesis (SPPS)?

Q. Advanced Process Optimization

  • Resin selection : Use low-loading Wang resin to minimize intermolecular aggregation.
  • Coupling additives : Incorporate HOAt/EDCI for efficient amide bond formation, especially for sterically hindered residues .
  • Real-time monitoring : Employ inline IR spectroscopy to track Fmoc deprotection and coupling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.